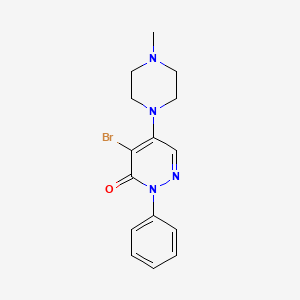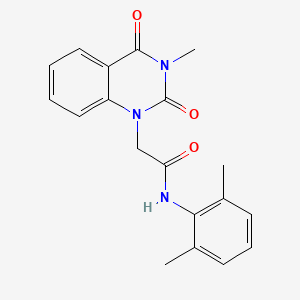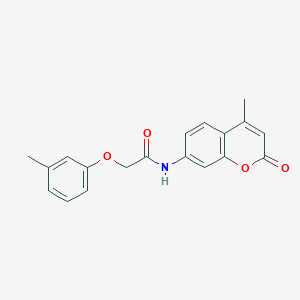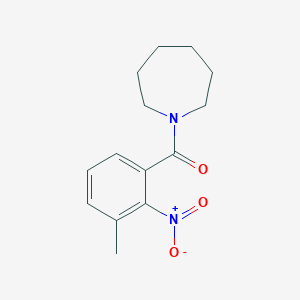![molecular formula C13H17NO2 B5755333 1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)
1-[(2-methoxyphenyl)acetyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-methoxyphenyl)acetyl]pyrrolidine, also known as MPAC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPAC belongs to the class of pyrrolidine derivatives and has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of 1-[(2-methoxyphenyl)acetyl]pyrrolidine is not fully understood, but it is believed to act on various molecular targets in the central nervous system. 1-[(2-methoxyphenyl)acetyl]pyrrolidine has been shown to modulate the activity of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various physiological processes.
Biochemical and physiological effects:
1-[(2-methoxyphenyl)acetyl]pyrrolidine has been found to exhibit significant biochemical and physiological effects in various preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-[(2-methoxyphenyl)acetyl]pyrrolidine has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(2-methoxyphenyl)acetyl]pyrrolidine is its relatively low toxicity and good tolerability in animal models. This makes it an attractive candidate for further preclinical studies and potential clinical trials. However, one of the limitations of 1-[(2-methoxyphenyl)acetyl]pyrrolidine is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-[(2-methoxyphenyl)acetyl]pyrrolidine. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further preclinical studies are needed to determine the optimal dosage and administration of 1-[(2-methoxyphenyl)acetyl]pyrrolidine for this indication. Another area of interest is its potential use in the treatment of chronic pain and inflammation. Additional studies are needed to determine the efficacy and safety of 1-[(2-methoxyphenyl)acetyl]pyrrolidine in animal models and potential clinical trials.
Métodos De Síntesis
The synthesis of 1-[(2-methoxyphenyl)acetyl]pyrrolidine involves the reaction of 2-methoxyphenylacetic acid with pyrrolidine in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method has been optimized to yield high purity 1-[(2-methoxyphenyl)acetyl]pyrrolidine with good yields.
Aplicaciones Científicas De Investigación
1-[(2-methoxyphenyl)acetyl]pyrrolidine has been studied extensively for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. 1-[(2-methoxyphenyl)acetyl]pyrrolidine has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-12-7-3-2-6-11(12)10-13(15)14-8-4-5-9-14/h2-3,6-7H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRWAUKEHAJGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methoxyphenyl)acetyl]pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]ethanone](/img/structure/B5755285.png)
![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5755291.png)

![ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)


![2-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755348.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxyphenol](/img/structure/B5755356.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5755362.png)
![4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)
